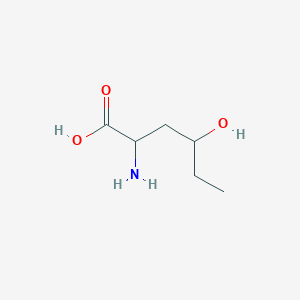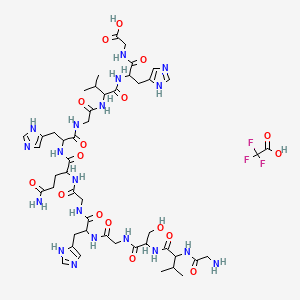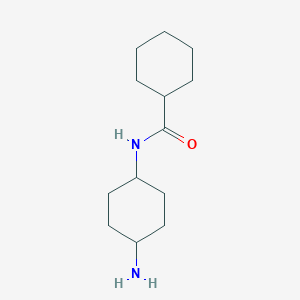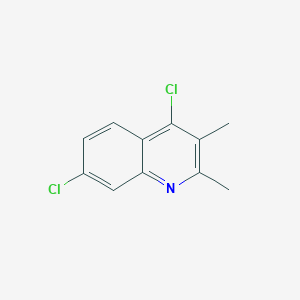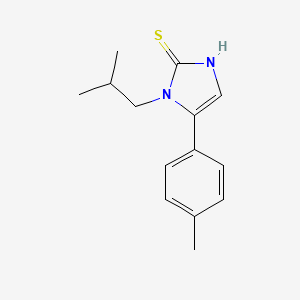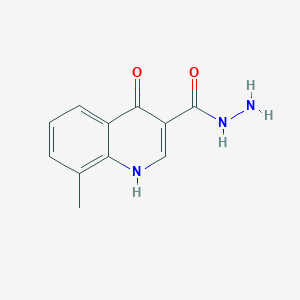
H-Arg-Gly-NH2 sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
合成経路および反応条件
H-Arg-Gly-NH2 硫酸塩の合成は、通常、保護されたアミノ酸のカップリング、続いて脱保護および硫酸化を伴います。一般的な方法の1つは、アルギニンのアミノ基とグリシンのカルボキシル基を保護することから始まります。保護されたアミノ酸は、ジシクロヘキシルカルボジイミド(DCC)またはN、N'-ジイソプロピルカルボジイミド(DIC)などのカップリング試薬を用い、1-ヒドロキシベンゾトリアゾール(HOBt)などの触媒の存在下でカップリングされます。 カップリング反応後、保護基が除去され、得られたジペプチドを硫酸で処理して硫酸塩を形成します .
工業的生産方法
H-Arg-Gly-NH2 硫酸塩の工業的生産は、同様の合成経路を伴う場合がありますが、より大規模に行われます。プロセスは収率と純度が最適化されており、多くの場合、自動ペプチド合成機と高速液体クロマトグラフィー(HPLC)を使用して精製されます。固相ペプチド合成(SPPS)も、工業的な設定において生産プロセスを合理化するために広く使用されています。
化学反応解析
反応の種類
H-Arg-Gly-NH2 硫酸塩は、以下のものを含むさまざまな化学反応を起こすことができます。
酸化: アルギニン残基は酸化されて、一酸化窒素とシトルリンを形成することができます。
還元: 化合物は特定の条件下で還元されて、異なる誘導体を生成することができます。
置換: アミド基は置換反応に関与して、さまざまなアナログを形成することができます。
一般的な試薬および条件
酸化: 過酸化水素などの酸化剤を使用することができます。
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。
置換: アシルクロリドまたは無水物などの試薬を置換反応に使用することができます。
形成される主要な生成物
酸化: 一酸化窒素とシトルリン。
還元: ジペプチドのさまざまな還元誘導体。
置換: 官能基が修飾されたアナログ化合物。
科学的研究への応用
H-Arg-Gly-NH2 硫酸塩は、科学的研究で幅広い用途があります。
化学: より複雑なペプチドおよびタンパク質の合成のためのビルディングブロックとして使用されます。
生物学: 細胞シグナル伝達および代謝における役割について研究されています。
医学: 創傷治癒および免疫調節を含む、潜在的な治療効果について調査されています。
化学反応の分析
Types of Reactions
H-Arg-Gly-NH2 sulfate can undergo various chemical reactions, including:
Oxidation: The arginine residue can be oxidized to form nitric oxide and citrulline.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The amide group can participate in substitution reactions, leading to the formation of various analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Reagents such as acyl chlorides or anhydrides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitric oxide and citrulline.
Reduction: Various reduced derivatives of the dipeptide.
Substitution: Analog compounds with modified functional groups.
科学的研究の応用
H-Arg-Gly-NH2 sulfate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in cellular signaling and metabolism.
Medicine: Investigated for its potential therapeutic effects, including wound healing and immune modulation.
Industry: Utilized in the production of peptide-based drugs and as a research tool in drug development .
作用機序
H-Arg-Gly-NH2 硫酸塩の作用機序は、さまざまな分子標的および経路との相互作用を伴います。アルギニン残基は代謝されて、血管拡張および免疫応答に関与する重要なシグナル分子である一酸化窒素を生成することができます。 ジペプチドは、酵素および受容体の活性を調節することもでき、タンパク質合成や細胞増殖などの細胞プロセスに影響を与えます .
類似化合物との比較
類似化合物
H-Arg-Gly-OH: 類似の構造ですが、アミド基がありません。
H-Arg-Ala-NH2: グリシンの代わりにアラニンが含まれています。
H-Arg-Gly-OMe: ジペプチドのメチルエステル誘導体。
独自性
H-Arg-Gly-NH2 硫酸塩は、溶解性と安定性を高める硫酸基が存在することで独特です。 アミド基の存在は、他の類似化合物とは異なり、潜在的に生物学的活性を変化させ、研究における貴重なツールにします .
特性
IUPAC Name |
2-amino-N-(2-amino-2-oxoethyl)-5-(diaminomethylideneamino)pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N6O2/c9-5(2-1-3-13-8(11)12)7(16)14-4-6(10)15/h5H,1-4,9H2,(H2,10,15)(H,14,16)(H4,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBSXHBKCDJFTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NCC(=O)N)N)CN=C(N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[4,5-Dihydroxy-6-methyl-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B12108967.png)
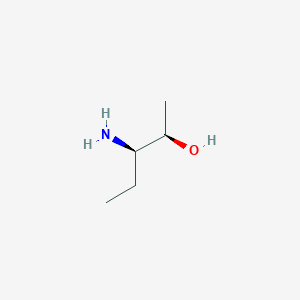
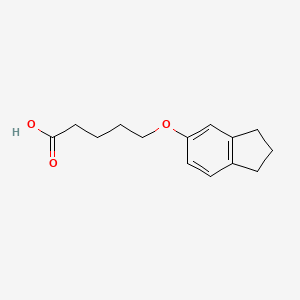
![3-[(2-chlorophenoxy)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B12108995.png)
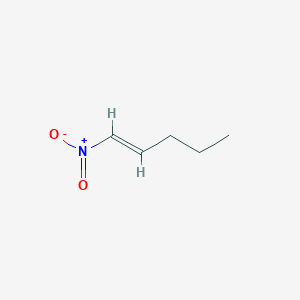
![tert-butyl N-[1-[[1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate](/img/structure/B12109000.png)
